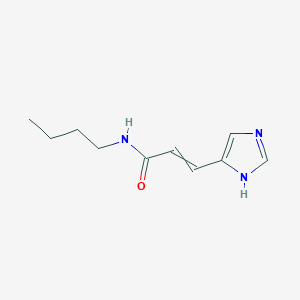![molecular formula C14H33F2NSi2 B14373113 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine CAS No. 89995-09-5](/img/structure/B14373113.png)
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine is a compound that features silicon-fluorine and silicon-nitrogen bonds
Vorbereitungsmethoden
The synthesis of 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine typically involves the reaction of diethylfluorosilane with an appropriate amine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon-fluorine bonds can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Wissenschaftliche Forschungsanwendungen
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomolecules.
Industry: Used in the production of advanced materials such as silicon-based polymers and coatings
Wirkmechanismus
The mechanism of action of 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine involves the interaction of its silicon-fluorine and silicon-nitrogen bonds with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific conditions and reagents used. The molecular pathways involved in these processes are still under investigation, but they are believed to involve the activation of silicon centers and the subsequent formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine include other organosilicon compounds such as:
- Trimethylsilyl chloride
- Triethylsilyl fluoride
- Dimethylsilyl amine These compounds share similar silicon-based structures but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its combination of diethylfluorosilyl groups and its potential for diverse chemical reactivity .
Eigenschaften
CAS-Nummer |
89995-09-5 |
|---|---|
Molekularformel |
C14H33F2NSi2 |
Molekulargewicht |
309.59 g/mol |
IUPAC-Name |
2-[diethyl(fluoro)silyl]-N-[3-[diethyl(fluoro)silyl]propyl]propan-1-amine |
InChI |
InChI=1S/C14H33F2NSi2/c1-6-18(15,7-2)12-10-11-17-13-14(5)19(16,8-3)9-4/h14,17H,6-13H2,1-5H3 |
InChI-Schlüssel |
PFFSEVXYEQCALI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CCCNCC(C)[Si](CC)(CC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



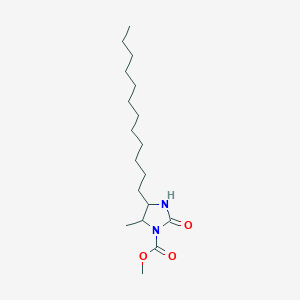
![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
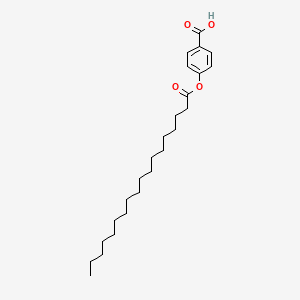
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
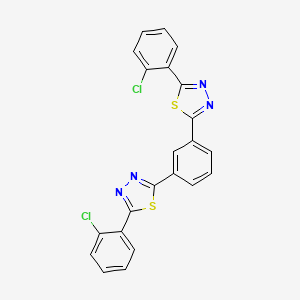
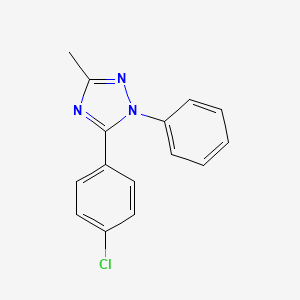
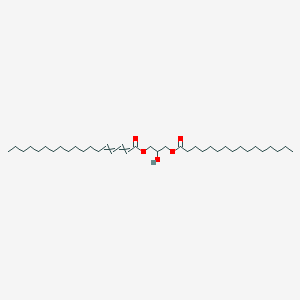
![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)
